![molecular formula C14H14N2O4S2 B2488809 N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895457-22-4](/img/structure/B2488809.png)
N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide has been explored through various chemical reactions, involving the establishment of structures by MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010). The processes often involve the reaction of key precursors in the presence of reagents like sodium hydride and N,N-Dimethylformamide (DMF) for the substitution at nitrogen atoms, yielding diverse N-substituted derivatives (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves detailed studies using single-crystal X-ray diffraction, highlighting the importance of N-H⋯O hydrogen bonds and other molecular interactions that stabilize the crystal structure. Such analyses provide insights into the compound's stereochemistry and its implications on reactivity and properties (Gouda et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives include acetylation, amidation, and reactions with various electrophiles to yield a range of biologically active compounds. These reactions are pivotal for exploring the chemical properties and potential applications of these compounds in medicinal chemistry and other fields (Samaritoni et al., 1999).
Physical Properties Analysis
The physical properties of compounds similar to N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and synthesis. Understanding these properties helps in predicting the behavior of these compounds under various conditions and their suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the development of therapeutics. Studies have focused on modifications to improve potency, selectivity, and pharmacokinetic properties, aiming to optimize these compounds for medical use while minimizing adverse effects (Maruyama et al., 2012).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-9-13(10(2)17)21-14(15-9)16-12(18)8-22(19,20)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINNJIXNSDYTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.